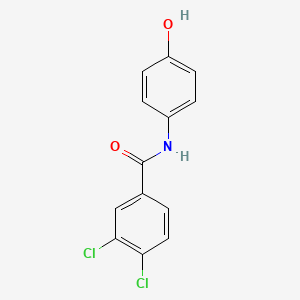

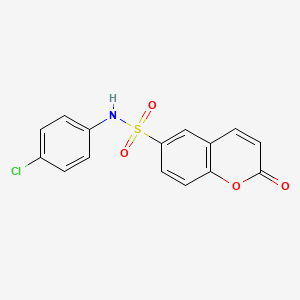

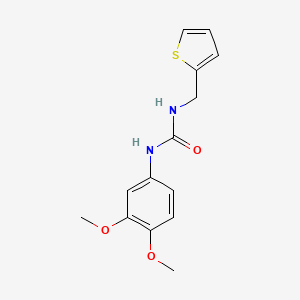

3,4-dichloro-N-(4-hydroxyphenyl)benzamide

Descripción general

Descripción

“3,4-dichloro-N-(4-hydroxyphenyl)benzamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds, such as dichlorobenzamide derivatives, has been reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of similar compounds has been established by X-ray crystallography . For example, compound 4 crystallizes in triclinic space group Pī, and the unit cell of 6 has a monoclinic Pn symmetry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C .Mecanismo De Acción

Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a major role in the regulation of inflammation, pain, and fever. By inhibiting the synthesis of prostaglandins, 3,4-dichloro-N-(4-hydroxyphenyl)benzamide reduces inflammation, pain, and fever. Diclofenac is a non-selective inhibitor of COX enzymes, which means that it inhibits both COX-1 and COX-2 enzymes.

Biochemical and Physiological Effects

Diclofenac has been shown to have a number of biochemical and physiological effects. It reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever. Diclofenac also reduces the production of reactive oxygen species (ROS), which are known to play a role in the pathogenesis of various diseases. In addition, this compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a major role in the regulation of inflammation and immunity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Diclofenac is a widely used drug in laboratory experiments due to its potent anti-inflammatory and analgesic properties. It is also relatively inexpensive and readily available. However, 3,4-dichloro-N-(4-hydroxyphenyl)benzamide has some limitations for laboratory experiments. It is a non-selective inhibitor of COX enzymes, which means that it may have off-target effects on other enzymes and pathways. In addition, this compound has been shown to have some toxic effects on cells and tissues, particularly at high concentrations.

Direcciones Futuras

There are many future directions for the research on 3,4-dichloro-N-(4-hydroxyphenyl)benzamide. One area of interest is the development of more selective COX inhibitors that have fewer off-target effects. Another area of interest is the investigation of this compound's potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. In addition, the development of novel drug delivery systems for this compound may improve its efficacy and reduce its toxicity. Finally, the investigation of this compound's effects on the gut microbiome may provide insights into its mechanisms of action and potential side effects.

Aplicaciones Científicas De Investigación

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. Diclofenac has also been used in the treatment of acute and chronic pain, such as postoperative pain, dental pain, and menstrual pain. In addition, 3,4-dichloro-N-(4-hydroxyphenyl)benzamide has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

Propiedades

IUPAC Name |

3,4-dichloro-N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-11-6-1-8(7-12(11)15)13(18)16-9-2-4-10(17)5-3-9/h1-7,17H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQHAKWFOCNXKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)

![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)

![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)

![N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)

![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)